molecular formula C12H14N2O5 B1328195 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid CAS No. 1119449-83-0

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1328195
CAS No.: 1119449-83-0
M. Wt: 266.25 g/mol
InChI Key: HGZHUHOJDTZSQD-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is a complex organic compound featuring two isoxazole rings Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cycloaddition reaction, where a 1,3-dipolar cycloaddition between nitrile oxides and alkenes forms the isoxazole ring. The specific steps include:

    Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes using reagents like chloramine-T or sodium hypochlorite.

    Cycloaddition Reaction: The nitrile oxide reacts with an alkene to form the isoxazole ring under mild conditions, often in the presence of a base like sodium bicarbonate.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts such as copper(I) or ruthenium(II) can be employed to enhance the efficiency of the cycloaddition reaction .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole rings, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the isoxazole rings, potentially opening them to form amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitrogen atom in the isoxazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated isoxazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs .

Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The biological activity of 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is often attributed to its ability to interact with specific enzymes or receptors. The isoxazole rings can mimic natural substrates or inhibitors, binding to active sites and modulating enzyme activity. This interaction can lead to the inhibition of key biological pathways, such as those involved in inflammation or microbial growth .

Comparison with Similar Compounds

  • 3,5-Dimethylisoxazole-4-carboxylic acid
  • 4,5-Dimethylisoxazol-3-amine

Comparison: Compared to similar compounds, 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is unique due to the presence of two isoxazole rings connected by a methoxy methyl group. This structural feature enhances its reactivity and potential for forming complex molecular architectures, making it more versatile in synthetic applications .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-6-9(7(2)18-13-6)4-17-5-10-8(3)19-14-11(10)12(15)16/h4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZHUHOJDTZSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COCC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131477
Record name 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-83-0
Record name 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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